Cas no 2172152-08-6 (5-(difluoromethyl)-2-methylbenzene-1-sulfonamide)

5-(difluoromethyl)-2-methylbenzene-1-sulfonamide structure
2172152-08-6 structure
Product Name:5-(difluoromethyl)-2-methylbenzene-1-sulfonamide
CAS No:2172152-08-6
MF:C8H9F2NO2S
MW:221.224367856979
CID:6422998
PubChem ID:165588542
Update Time:2025-05-18

5-(difluoromethyl)-2-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5-(difluoromethyl)-2-methylbenzene-1-sulfonamide
    • 2172152-08-6
    • EN300-1611855
    • Inchi: 1S/C8H9F2NO2S/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13/h2-4,8H,1H3,(H2,11,12,13)
    • InChI Key: DHWWVVIZRBIXAH-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C(F)F)C=CC=1C)(N)(=O)=O

Computed Properties

  • Exact Mass: 221.03220603g/mol
  • Monoisotopic Mass: 221.03220603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 68.5Ų

5-(difluoromethyl)-2-methylbenzene-1-sulfonamide Pricemore >>

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Additional information on 5-(difluoromethyl)-2-methylbenzene-1-sulfonamide

Introduction to 5-(difluoromethyl)-2-methylbenzene-1-sulfonamide (CAS No. 2172152-08-6)

5-(difluoromethyl)-2-methylbenzene-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 2172152-08-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This sulfonamide derivative features a unique structural motif combining a benzene ring substituted with a methyl group at the 2-position and a difluoromethyl group at the 5-position, further functionalized by an amide sulfonate group at the 1-position. The presence of both electron-withdrawing and electron-donating groups makes this compound of particular interest for its potential applications in drug design and development.

The synthesis of 5-(difluoromethyl)-2-methylbenzene-1-sulfonamide involves multi-step organic transformations, typically starting from commercially available aromatic precursors such as toluene or xylene derivatives. The introduction of the difluoromethyl group is often achieved through halogenation followed by metal-catalyzed cross-coupling reactions, while the sulfonamide functionality is typically installed via nucleophilic substitution or condensation reactions. The precise control of reaction conditions is crucial to achieving high yields and purity, as side reactions can lead to undesired byproducts that may complicate subsequent applications.

In recent years, sulfonamide derivatives have been extensively studied due to their broad spectrum of biological activities. The sulfonamide moiety is known to interact with various biological targets, including enzymes and receptors, making it a valuable scaffold for medicinal chemistry. Specifically, compounds containing the difluoromethyl group have shown enhanced metabolic stability and binding affinity, which are critical factors in drug development. The structural features of 5-(difluoromethyl)-2-methylbenzene-1-sulfonamide suggest potential applications in the design of novel therapeutic agents targeting inflammatory diseases, infectious diseases, and even oncological disorders.

One of the most compelling aspects of this compound is its potential as a lead molecule for further drug discovery. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives with improved pharmacokinetic properties. For instance, studies have demonstrated that modifications in the aromatic ring or the sulfonamide group can significantly alter binding interactions with biological targets. This flexibility makes 5-(difluoromethyl)-2-methylbenzene-1-sulfonamide an attractive candidate for structure-activity relationship (SAR) studies.

The pharmaceutical industry has been particularly interested in exploring sulfonamides as antiviral and antibacterial agents. The unique electronic properties conferred by the difluoromethyl group may enhance the compound's ability to disrupt viral replication or bacterial metabolic pathways. Preliminary in vitro studies have shown promising results when testing 5-(difluoromethyl)-2-methylbenzene-1-sulfonamide against certain pathogens, although further research is needed to fully elucidate its mechanism of action and therapeutic potential.

Moreover, advances in green chemistry have prompted researchers to develop more sustainable synthetic routes for complex molecules like 5-(difluoromethyl)-2-methylbenzene-1-sulfonamide. Catalytic methods that minimize waste and energy consumption are being explored, aligning with global efforts to reduce the environmental impact of chemical manufacturing. Such innovations not only improve efficiency but also enhance the scalability of producing these valuable compounds for medical use.

The role of computational chemistry in optimizing drug candidates cannot be overstated. Molecular docking simulations have been employed to predict how 5-(difluoromethyl)-2-methylbenzene-1-sulfonamide interacts with target proteins, providing insights into its binding affinity and potential side effects. These simulations guide experimental design by highlighting key regions for modification, thereby accelerating the drug discovery process.

Recent breakthroughs in understanding enzyme inhibition have also highlighted the utility of sulfonamides as pharmacological tools. The ability of this compound to mimic natural substrates or interfere with catalytic sites has been exploited in developing inhibitors for enzymes involved in disease pathways. For example, modifications to the sulfonamide group can fine-tune its reactivity, leading to more selective inhibitors with reduced toxicity.

The versatility of 5-(difluoromethyl)-2-methylbenzene-1-sulfonamide extends beyond its applications in small-molecule drug discovery. It serves as a valuable intermediate in synthesizing more complex biologics, including peptidomimetics and protein-protein interaction inhibitors. These advanced therapeutic modalities are gaining traction as alternatives or complements to traditional small-molecule drugs.

As research continues to uncover new biological functions and therapeutic targets, compounds like 5-(difluoromethyl)-2-methylbenzene-1-sulfonamide will remain at the forefront of medicinal chemistry innovation. Collaborative efforts between academia and industry are essential to translate laboratory findings into viable clinical candidates, ensuring that these discoveries translate into tangible benefits for patients worldwide.

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